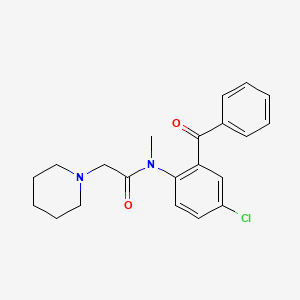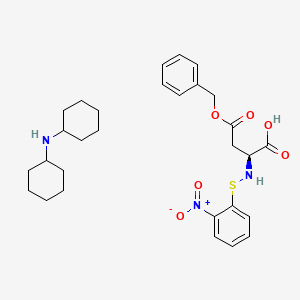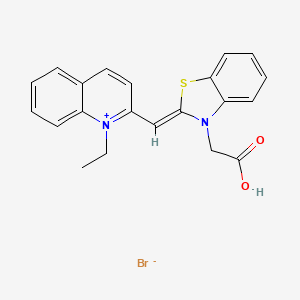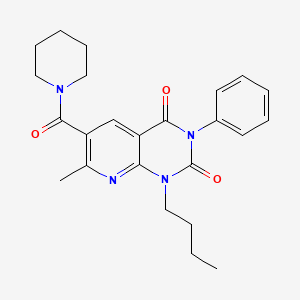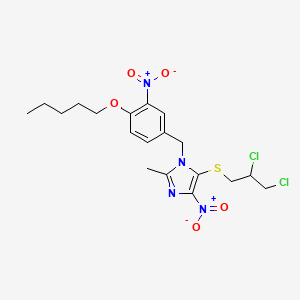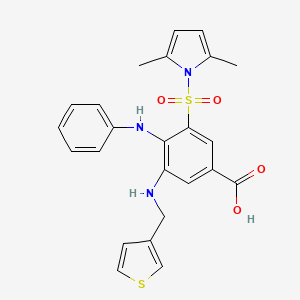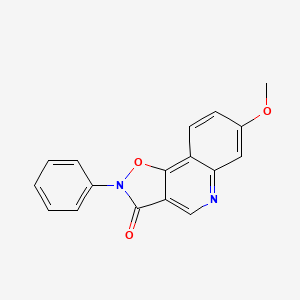
Isoxazolo(4,5-c)quinolin-3(2H)-one, 7-methoxy-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-メトキシ-2-フェニル-イソキサゾロ[4,5-c]キノリン-3(2H)-オンは、イソキサゾロキノリン類に属する複素環化合物です。これらの化合物は、多様な生物活性と医薬品化学における潜在的な用途で知られています。キノリン部分に縮合したイソキサゾール環の存在に加えて、メトキシとフェニルの置換基がその独特の化学的性質に貢献しています。
2. 製法
合成経路と反応条件
7-メトキシ-2-フェニル-イソキサゾロ[4,5-c]キノリン-3(2H)-オンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には以下が含まれます。
イソキサゾール環の形成: これは、β-ケトエステルやヒドロキシルアミンなどの適切な前駆体の環化によって達成できます。
キノリンの形成: キノリン部分は、スクラウプ合成または他のキノリン形成反応によって合成できます。
メトキシとフェニルの置換: メトキシとフェニル基の導入は、求電子置換反応または他の適切な方法によって行うことができます。
工業的製造方法
このような化合物の工業的製造方法は、多くの場合、収率と純度を最大化するために反応条件の最適化を伴います。これには、触媒の使用、温度と圧力の制御条件、および再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo(4,5-c)quinolin-3(2H)-one, 7-methoxy-2-phenyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.
Quinoline Formation: The quinoline moiety can be synthesized via the Skraup synthesis or other quinoline-forming reactions.
Methoxy and Phenyl Substitution: Introduction of methoxy and phenyl groups can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
化学反応の分析
反応の種類
7-メトキシ-2-フェニル-イソキサゾロ[4,5-c]キノリン-3(2H)-オンは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: 酸化剤を使用して対応する酸化物に変換する。
還元: 還元剤を使用して官能基を還元する。
置換: 置換基を導入または置換するための求電子置換反応または求核置換反応。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用する特定の試薬と条件によって異なります。たとえば、酸化によってキノリンN-オキシドが生成される場合があり、置換反応によってさまざまな官能基が導入される可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
7-メトキシ-2-フェニル-イソキサゾロ[4,5-c]キノリン-3(2H)-オンの作用機序は、特定の分子標的や経路との相互作用を伴います。これには以下が含まれる場合があります。
酵素阻害: 疾患経路に関与する重要な酵素を阻害する。
受容体結合: 特定の受容体に結合して生物学的応答を調節する。
シグナル伝達: 細胞シグナル伝達経路に影響を与えてその効果を発揮する。
6. 類似の化合物との比較
類似の化合物
- イソキサゾロキノリン誘導体
- メトキシ置換キノリン
- フェニル置換複素環
独自性
7-メトキシ-2-フェニル-イソキサゾロ[4,5-c]キノリン-3(2H)-オンは、イソキサゾール環とキノリン環の特定の組み合わせに加えて、メトキシとフェニルの置換基が特徴です。この独特の構造は、他の類似の化合物と比較して、その独自の化学的および生物学的性質に貢献しています。
類似化合物との比較
Similar Compounds
- Isoxazoloquinoline derivatives
- Methoxy-substituted quinolines
- Phenyl-substituted heterocycles
Uniqueness
Isoxazolo(4,5-c)quinolin-3(2H)-one, 7-methoxy-2-phenyl- is unique due to its specific combination of the isoxazole and quinoline rings, along with methoxy and phenyl substituents. This unique structure contributes to its distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
103802-27-3 |
|---|---|
分子式 |
C17H12N2O3 |
分子量 |
292.29 g/mol |
IUPAC名 |
7-methoxy-2-phenyl-[1,2]oxazolo[4,5-c]quinolin-3-one |
InChI |
InChI=1S/C17H12N2O3/c1-21-12-7-8-13-15(9-12)18-10-14-16(13)22-19(17(14)20)11-5-3-2-4-6-11/h2-10H,1H3 |
InChIキー |
VUCNBHKYELJDON-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=C3C(=C2C=C1)ON(C3=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



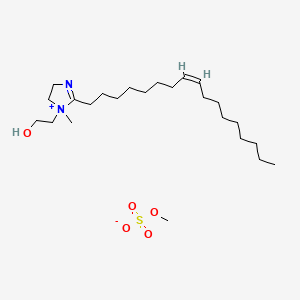

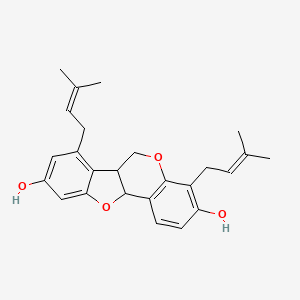
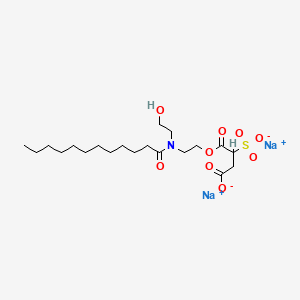


![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
